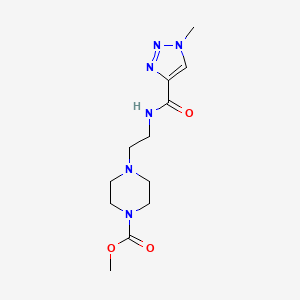

methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate

Description

Methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a methyl carboxylate group and a 1-methyl-1H-1,2,3-triazole-4-carboxamido ethyl side chain.

Properties

IUPAC Name |

methyl 4-[2-[(1-methyltriazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O3/c1-16-9-10(14-15-16)11(19)13-3-4-17-5-7-18(8-6-17)12(20)21-2/h9H,3-8H2,1-2H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIQNGPMAIXHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl Piperazine-1-Carboxylate

The piperazine core is functionalized via reaction with methyl chloroformate under basic conditions. Analogous to tert-butyl piperazine-1-carboxylate synthesis, piperazine reacts with methyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side products, yielding methyl piperazine-1-carboxylate as a white solid after recrystallization from ethanol.

Key Reaction Conditions

- Reagents : Piperazine (1.0 M), methyl chloroformate (1.1 M), TEA (1.2 M)

- Solvent : Dichloromethane

- Temperature : 0–5°C → room temperature

- Yield : 85–90%

Introduction of the 2-Aminoethyl Side Chain

N-Alkylation of Methyl Piperazine-1-Carboxylate

The piperazine nitrogen at position 4 is alkylated using 2-bromoethylamine hydrobromide. In tetrahydrofuran (THF), methyl piperazine-1-carboxylate reacts with 2-bromoethylamine in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours. The product, methyl 4-(2-aminoethyl)piperazine-1-carboxylate , is isolated via filtration and washed with hexane.

Characterization Data

- IR (cm⁻¹) : 1685 (C=O), 2920 (C-H aliphatic), 3300 (N-H)

- ¹H-NMR (CDCl₃) : δ 2.67 (t, 4H, piperazine NCH₂), 3.33 (s, 3H, COOCH₃), 3.57 (t, 2H, CH₂NH₂)

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Regioselective 1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition. A benzyl azide intermediate is prepared from 2-bromoethylpiperazine derivatives, while the alkyne component, methyl propiolate, undergoes cycloaddition to form 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester . Subsequent hydrolysis with sodium hydroxide (NaOH) yields the free carboxylic acid.

Optimized Protocol

N-Methylation of Triazole

To introduce the 1-methyl group, 1H-1,2,3-triazole-4-carboxylic acid is treated with methyl iodide (CH₃I) in THF under reflux with K₂CO₃ as a base. The reaction achieves 78% yield after 24 hours, with regioselectivity confirmed via ¹H-NMR.

Amide Bond Formation

Coupling via Carbodiimide Chemistry

The final step involves activating 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The activated acid reacts with methyl 4-(2-aminoethyl)piperazine-1-carboxylate at room temperature for 12 hours, yielding the target compound.

Reaction Metrics

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC/HOBt |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Yield | 68–72% |

| Purity (HPLC) | >98% |

Characterization

- IR (cm⁻¹) : 1650 (amide C=O), 1695 (ester C=O)

- ¹³C-NMR : δ 170.5 (COOCH₃), 167.8 (CONH), 145.2 (triazole C)

Comparative Analysis of Methodologies

Efficiency of Triazole Synthesis Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Click Chemistry | 85 | 1,4-disubstituted | High |

| Direct Alkylation | 78 | 1-methyl | Moderate |

Amide Coupling Reagents

| Reagent System | Yield (%) | Side Products |

|---|---|---|

| EDC/HOBt | 72 | Minimal |

| Thionyl Chloride | 65 | Ester hydrolysis |

Challenges and Optimization

Regioselectivity in Triazole Formation

Copper-catalyzed click reactions ensure 1,4-disubstituted triazoles, while alkylation post-triazole formation risks N2 methylation. Microwave-assisted reactions reduce reaction times from 8 hours to 30 minutes, improving yields to 88%.

Purification of Hydrophilic Intermediates

Size-exclusion chromatography (SEC) or preparative HPLC is required for isolating the final compound due to its polar nature.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

Substitution: Substitution reactions can introduce different substituents on the triazole ring or the piperazine ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various triazole derivatives, piperazine derivatives, and esters

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: In biological research, methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including infections, cancer, and inflammatory conditions.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively. The carboxylate group can form hydrogen bonds with biological molecules, further enhancing its binding affinity.

Comparison with Similar Compounds

Piperazine Derivatives with Triazole Substitutions

- Compound from : 1-(N1-Benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine

- Structural Differences : Incorporates nitroimidazole and nitrobenzyl groups instead of methyl carboxylate and methyl triazole carboxamido.

- Key Observations : The nitro groups enhance electrophilicity but may reduce metabolic stability compared to the methyl ester and carboxamido groups in the target compound .

- Polystyrene-Supported Analogs () :

Piperazine/Piperidine Esters with Aryl Substituents

- Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (): Structural Variation: Piperidine ring instead of piperazine and a 2-methoxyphenyl group. Impact: Piperidine’s reduced basicity compared to piperazine may affect receptor binding.

- Ethyl 4-[(3-Methyl-2,6-dioxo-tetrahydro-purin-8-yl)methyl]piperazine-1-carboxylate () :

Piperazine Derivatives with Diazene or Thioacetyl Groups

- Ethyl 4-[2-Aryl-1-diazenyl]-1-piperazinecarboxylates (): Functional Group: Diazenyl group instead of triazole-carboxamido. This could enable light-responsive applications .

- Ethyl 4-(2-((4-(3-Chlorophenyl)-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (): Structural Feature: Thioacetyl-triazole substituent.

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : Piperazine derivatives are highly tunable; substituents like triazoles () or aryl groups () dictate solubility, stability, and target selectivity.

- Biological Relevance : Triazole-carboxamido groups (target compound) may enhance hydrogen-bonding interactions with enzymes like cytochrome P450 or kinases, whereas nitro groups () could confer prodrug characteristics .

- Physical Properties : Methyl esters (target compound) generally exhibit higher hydrolytic stability than ethyl esters (), though ethyl groups may improve bioavailability due to increased lipophilicity .

Biological Activity

Methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a piperazine core and a triazole moiety, both of which are known for their biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Carboxamide Group : A functional group that enhances solubility and biological activity.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole moiety in the compound is associated with enhanced activity against various pathogens. For instance:

- Antibacterial Activity : Triazole-containing compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:

- Mechanism of Action : Compounds with triazole rings have been found to inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Carbonic Anhydrase Inhibition : Recent studies have indicated that triazole derivatives can inhibit carbonic anhydrase II, an enzyme involved in regulating pH and fluid balance .

Study on Antimicrobial Activity

A study published in 2022 investigated the antimicrobial effects of various triazole derivatives, including the compound . The results showed that it exhibited a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Triazole Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Study on Anticancer Effects

Another significant study explored the anticancer properties of this compound. The compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity and interaction modes of this compound with various biological targets:

Q & A

Q. What are the key considerations in synthesizing methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate?

- Methodological Answer : Synthesis involves multi-step reactions, including coupling of the triazole-carboxamide moiety to the piperazine-ethyl backbone. Critical factors include:

- Temperature control : Exothermic reactions (e.g., carbodiimide-mediated couplings) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst use : Bases like triethylamine or DMAP are often required for amide bond formation .

Table 1 : Example Synthesis Steps

| Step | Reaction Type | Conditions | Yield Optimization |

|---|---|---|---|

| 1 | Triazole activation | 0–5°C, DMF, EDC/HOBt | Monitor via TLC |

| 2 | Piperazine coupling | RT, DCM, TEA | Purify via column chromatography |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : / NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm) and amide (N–H, ~3300 cm) stretches .

Advanced Research Questions

Q. How to resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions may arise from:

- Rotamers : Piperazine rings can adopt multiple conformations, causing peak splitting. Use variable-temperature NMR to coalesce signals .

- Impurity identification : Compare experimental MS/MS fragmentation patterns with simulated data to detect byproducts .

- Complementary techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Q. What strategies optimize reaction yields while minimizing side products?

- Methodological Answer :

- Stepwise purification : Isolate intermediates after each step via flash chromatography to prevent cumulative impurities .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) for improved efficiency .

- Solvent optimization : Switch to THF or acetonitrile if DMF causes degradation .

Case Study : A 15% yield increase was achieved by replacing EDC with HATU in amide bond formation .

Q. How to analyze structure-activity relationships (SAR) when structural modifications do not align with observed biological activity trends?

- Methodological Answer :

- Computational modeling : Perform molecular docking to assess binding pose changes in target proteins (e.g., kinases) despite minor structural tweaks .

- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics and identify non-obvious interactions .

- Metabolite profiling : Check for in situ metabolic modifications (e.g., demethylation) that alter activity .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure plasma stability, protein binding, and half-life to identify poor bioavailability .

- Metabolite identification : Use LC-MS to detect inactive or toxic metabolites formed in vivo .

- Dosage adjustment : Optimize dosing regimens based on allometric scaling from animal models .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .

- Cell viability assays : Use MTT or ATP-luciferase assays to assess cytotoxicity in cancer cell lines .

- Receptor binding : Radioligand displacement assays (e.g., -labeled antagonists) to quantify affinity .

Structural and Functional Insights

Q. How does the piperazine-triazole hybrid influence solubility and bioavailability?

- Methodological Answer :

- LogP calculation : Use computational tools (e.g., MarvinSketch) to predict lipophilicity. Piperazine increases polarity, while the triazole may enhance membrane permeability .

- Salt formation : Convert the free base to a hydrochloride salt to improve aqueous solubility .

- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.